molecular formula C8H9NO4 B13929733 7-Oxa-1-azaspiro[4.5]decane-2,6,8-trione

7-Oxa-1-azaspiro[4.5]decane-2,6,8-trione

Cat. No.: B13929733
M. Wt: 183.16 g/mol
InChI Key: CQELCIVTULKSAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Oxa-1-azaspiro[45]decane-2,6,8-trione is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxa-1-azaspiro[4.5]decane-2,6,8-trione typically involves the cyclization of appropriate precursors. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions to form the spirocyclic structure . The reaction conditions often include the use of a base and a solvent such as methanol or ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

7-Oxa-1-azaspiro[4.5]decane-2,6,8-trione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and hydrogen gas with a catalyst are frequently used.

    Substitution: Reagents such as alkyl halides and bases are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

7-Oxa-1-azaspiro[4.5]decane-2,6,8-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Oxa-1-azaspiro[4.5]decane-2,6,8-trione involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the particular application and the structure of the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Oxa-1-azaspiro[4.5]decane-2,6,8-trione is unique due to its specific arrangement of oxygen and nitrogen atoms, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in the development of new pharmaceuticals and materials.

Properties

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

9-oxa-1-azaspiro[4.5]decane-2,8,10-trione

InChI

InChI=1S/C8H9NO4/c10-5-1-3-8(9-5)4-2-6(11)13-7(8)12/h1-4H2,(H,9,10)

InChI Key

CQELCIVTULKSAE-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC(=O)OC2=O)NC1=O

Origin of Product

United States

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